Cas no 1056465-09-8 (2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety ensures improved handling and storage compared to boronic acids, while the tetrahydro-2H-pyran-4-yloxy group enhances solubility in organic solvents. The chloro substituent provides a reactive site for further functionalization, making it a versatile building block in pharmaceutical and materials science applications. This compound exhibits high purity and consistent reactivity, facilitating efficient C-C bond formation in complex synthetic pathways. Its structural features make it particularly useful for constructing biaryl systems in medicinal chemistry and advanced material design.
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1056465-09-8 structure
Product name:2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1056465-09-8
MF:C17H24BClO4
Molecular Weight:338.634064674377
CID:2104294

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SOZPCDAQKXGLEP-UHFFFAOYSA-N
    • 4-[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-tetrahydro-pyran
    • 2-(3-chloro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • インチ: 1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3
    • InChIKey: SOZPCDAQKXGLEP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC1CCOCC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 395
  • トポロジー分子極性表面積: 36.9

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B420103-50mg
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1056465-09-8
50mg
$ 250.00 2022-06-07
TRC
B420103-100mg
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1056465-09-8
100mg
$ 365.00 2022-06-07
TRC
B420103-10mg
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1056465-09-8
10mg
$ 70.00 2022-06-07

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8)

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1056465-09-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a boronic ester derivative and is characterized by its unique structural features, which include a chlorinated phenyl ring and a tetrahydro-2H-pyran substituent. These features contribute to its potential applications in various therapeutic areas.

The chemical structure of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is particularly noteworthy due to its ability to form stable complexes with metal ions and its reactivity in Suzuki-Miyaura cross-coupling reactions. This makes it an essential building block in the synthesis of complex organic molecules and pharmaceuticals. The presence of the boronic ester moiety allows for efficient coupling with aryl halides and vinyl halides, facilitating the construction of diverse molecular scaffolds.

Recent studies have highlighted the potential of this compound in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a key intermediate in the synthesis of novel antitumor agents. The chlorinated phenyl ring and tetrahydro-2H-pyran substituent contribute to the compound's ability to target specific biological pathways involved in cancer progression.

In addition to its role in cancer research, this compound has also shown promise in the development of anti-inflammatory drugs. A research group at the University of California reported that derivatives of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This finding opens up new avenues for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthetic accessibility of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) has been well-documented in several synthetic protocols. A common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with tetrahydro-2H-pyran to form the corresponding ether. Subsequent steps involve the formation of a boronic ester through a series of reactions including Grignard addition and esterification. The high yield and purity achieved through these methods make this compound readily available for further research and development.

The stability and solubility properties of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have also been extensively studied. It has been found to be stable under a wide range of conditions and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties are crucial for its use in both laboratory-scale experiments and industrial-scale production processes.

In conclusion, 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is a valuable compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential and expand its applications in drug discovery.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd